molecular formula C23H18N2O5 B10866005 N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B10866005
M. Wt: 402.4 g/mol
InChI Key: OCVMZHGQDGEVMD-UHFFFAOYSA-N
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Description

N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide is a complex organic compound that features a unique structure with multiple furan rings and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide typically involves a multi-step process. The initial step often includes the formation of the furan rings, followed by the introduction of the cyano group. The final step involves the coupling of the furan rings with the 2-(2,6-dimethylphenoxy)acetamide moiety. Common reagents used in these reactions include furan derivatives, cyanide sources, and phenoxy acetamide derivatives. Reaction conditions often involve the use of catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include furanone derivatives, amine derivatives, and various substituted phenoxyacetamides .

Scientific Research Applications

N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and cyano-substituted molecules, such as:

Uniqueness

N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide is unique due to its multiple furan rings and the presence of both cyano and phenoxyacetamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H18N2O5

Molecular Weight

402.4 g/mol

IUPAC Name

N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C23H18N2O5/c1-14-6-3-7-15(2)21(14)29-13-19(26)25-23-16(12-24)20(17-8-4-10-27-17)22(30-23)18-9-5-11-28-18/h3-11H,13H2,1-2H3,(H,25,26)

InChI Key

OCVMZHGQDGEVMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N

Origin of Product

United States

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